[3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride [3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17808483
InChI: InChI=1S/C9H9ClF2O4S/c1-15-7-3-2-6(5-17(10,13)14)4-8(7)16-9(11)12/h2-4,9H,5H2,1H3
SMILES:
Molecular Formula: C9H9ClF2O4S
Molecular Weight: 286.68 g/mol

[3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride

CAS No.:

Cat. No.: VC17808483

Molecular Formula: C9H9ClF2O4S

Molecular Weight: 286.68 g/mol

* For research use only. Not for human or veterinary use.

[3-(Difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride -

Specification

Molecular Formula C9H9ClF2O4S
Molecular Weight 286.68 g/mol
IUPAC Name [3-(difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride
Standard InChI InChI=1S/C9H9ClF2O4S/c1-15-7-3-2-6(5-17(10,13)14)4-8(7)16-9(11)12/h2-4,9H,5H2,1H3
Standard InChI Key ARTPVMLMNAVHCM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)CS(=O)(=O)Cl)OC(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure features a central phenyl ring with substituents at the 3- and 4-positions: a difluoromethoxy group (OCHF2-\text{OCHF}_2) and a methoxy group (OCH3-\text{OCH}_3), respectively. The methanesulfonyl chloride moiety (SO2Cl-\text{SO}_2\text{Cl}) at the benzylic position confers high electrophilicity, enabling nucleophilic substitution reactions. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC9H9ClF2O4S\text{C}_9\text{H}_9\text{ClF}_2\text{O}_4\text{S}
Molecular Weight286.68 g/mol
Canonical SMILESCOC1=C(C=C(C=C1)CS(=O)(=O)Cl)OC(F)F
InChI KeyARTPVMLMNAVHCM-UHFFFAOYSA-N

The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, a critical feature in drug design . Spectroscopic data (e.g., 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR) would typically reveal distinct signals for the aromatic protons, methoxy groups, and sulfonyl chloride, though specific spectral details remain underreported in public databases .

Synthesis and Manufacturing

The synthesis of [3-(difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride involves multi-step organic transformations. A representative pathway, adapted from patent CN102690194A , proceeds as follows:

Step 1: Preparation of 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde

A starting material such as 3-bromo-4-hydroxybenzaldehyde undergoes nucleophilic aromatic substitution with cyclopropylmethanol in the presence of a base (e.g., potassium hydride) in N,NN,N-dimethylformamide (DMF). This step yields 3-cyclopropylmethoxy-4-hydroxybenzaldehyde with a reported yield of 85% and HPLC purity of 90.5% .

Step 3: Sulfonation and Chlorination

The benzaldehyde intermediate is oxidized to the corresponding benzoic acid, followed by conversion to the sulfonyl chloride via reaction with thionyl chloride (SOCl2\text{SOCl}_2) or similar reagents. Optimization of solvent (e.g., 1,4-dioxane) and temperature (90°C) improves yields to 90% .

Reactivity and Applications

The sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) is highly reactive toward nucleophiles, enabling diverse derivatizations:

Sulfonamide Formation

Reaction with primary or secondary amines (R2NH\text{R}_2\text{NH}) produces sulfonamides (R2NSO2\text{R}_2\text{NSO}_2-aryl), which are prevalent in drug candidates (e.g., protease inhibitors). The electron-withdrawing difluoromethoxy group stabilizes the intermediate sulfonamide against hydrolysis.

Methanesulfonate Esters

Alcohols (ROH\text{ROH}) react to form methanesulfonate esters (ROSO2\text{ROSO}_2-aryl), useful as alkylating agents in organic synthesis. The difluoromethoxy substituent’s lipophilicity enhances membrane permeability in prodrug applications .

Pharmaceutical Relevance

While specific drug candidates incorporating this scaffold are proprietary, structural analogs like (4-methoxyphenyl)methanesulfonyl chloride (PubChem CID 12522606) are intermediates in antitumor and antiviral agents . The difluoromethoxy group’s metabolic stability positions this compound as a candidate for CNS-targeted therapeutics.

Comparative Analysis with Structural Analogs

Comparing [3-(difluoromethoxy)-4-methoxyphenyl]methanesulfonyl chloride to (4-methoxyphenyl)methanesulfonyl chloride (PubChem CID 12522606) reveals:

Parameter[3-(Difluoromethoxy)-4-methoxyphenyl] Derivative(4-Methoxyphenyl) Derivative
Molecular Weight286.68 g/mol220.67 g/mol
Key Substituent3-Difluoromethoxy, 4-methoxy4-Methoxy
Metabolic StabilityEnhanced (fluorine effect)Moderate
ReactivityHigher (electron-withdrawing groups)Lower

The difluoromethoxy group’s electronegativity increases the compound’s susceptibility to nucleophilic attack, accelerating sulfonamide formation .

Recent Developments and Future Directions

Recent patents (e.g., CN102690194A ) emphasize scalable synthesis methods using greener solvents like 1,4-dioxane. Future research may explore:

  • Bioconjugation Applications: Leveraging the sulfonyl chloride’s reactivity for antibody-drug conjugates.

  • Fluorine-Specific Pharmacokinetics: Optimizing bioavailability in CNS drug candidates.

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